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Compound of Interest

Compound Name: 2-Furylacetone

Cat. No.: B1296154

An In-depth Technical Guide to 1-(2-Furyl)-2-propanone for Researchers, Scientists, and Drug
Development Professionals

This technical guide provides a comprehensive overview of 1-(2-Furyl)-2-propanone, a furan
derivative of interest to researchers in various fields, including chemical synthesis and drug
development. The document covers its nomenclature, physicochemical properties, detailed
experimental protocols for its synthesis and analysis, and its known biological context.

Chemical Identity and Synonyms

Accurate identification of a chemical compound is fundamental for research and development.
1-(2-Furyl)-2-propanone is known by several names in the literature. A comprehensive list of its
synonyms and identifiers is provided in Table 1 to facilitate exhaustive literature searches.

Table 1: Synonyms and Chemical Identifiers for 1-(2-Furyl)-2-propanone
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Category Identifier Reference(s)

IUPAC Name 1-(furan-2-yl)propan-2-one [1]

2-Furylacetone, Furfuryl methyl
Common Names ketone, 2-Acetonylfuran, [1][2]

Methyl furfuryl ketone

CAS Registry Number 6975-60-6 [1]
EINECS Number 230-234-0 [2]
FEMA Number 2496 [2]

1-(2-Furanyl)-2-propanone, (2-
Other Synonyms Furyl)-2-propanone, 1-Furyl-2- [1]

propanone

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 1-(2-Furyl)-2-
propanone is critical for its application in experimental settings. Table 2 summarizes key
guantitative data for this compound.

Table 2: Physicochemical and Spectroscopic Properties of 1-(2-Furyl)-2-propanone
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Property Value Reference(s)
Molecular Formula C7HsO2 [1]
Molecular Weight 124.14 g/mol [1]
Melting Point 28-30 °C [3]
Boiling Point 179-180 °C (at 760 mmHQ) [3]
Density 1.074-1.080 g/cm3 (at 25 °C) [3]
Refractive Index 1.499-1.505 (at 20 °C) [3]
o (ppm): ~2.2 (s, 3H, -CHs3),
1H NMR (CDCls, typical shifts) ~3.8 (s, 2H, -CH2-), ~6.2-7.4 [4][5]
(m, 3H, furan ring protons)
o (ppm): ~29 (-CHs), ~45 (-
) ) CHz-), ~107, 110, 142, 151
13C NMR (CDCls, typical shifts) ) [61[7]
(furan ring carbons), ~205
(C=0)
~1715 (C=0, ketone), ~3100-
Infrared (IR) Absorption (cm=1) 3000 (C-H, aromatic), ~2950- [81I9][10]
2850 (C-H, aliphatic)
Primary fragments at 124 (M+),
Mass Spectrum (m/z) [11]

81,53

Experimental Protocols

Synthesis of 1-(2-Furyl)-2-propanone via Acetoacetic
Ester Condensation

This protocol describes a classical and reliable method for the laboratory-scale synthesis of 1-
(2-Furyl)-2-propanone.

Materials and Equipment:

e 2-Furfuryl chloride
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Ethyl acetoacetate

Sodium ethoxide

Ethanol (absolute)

Diethyl ether

Sodium hydroxide (aqueous solution, 10%)
Sulfuric acid (dilute)

Anhydrous sodium sulfate

Standard reflux and distillation glassware
Magnetic stirrer and heating mantle
Separatory funnel

Procedure:

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping
funnel, dissolve sodium ethoxide (1 equivalent) in absolute ethanol. To this solution, add
ethyl acetoacetate (1 equivalent) dropwise with stirring.

Alkylation: Add 2-furfuryl chloride (1 equivalent) dropwise to the solution of the ethyl
acetoacetate enolate. The reaction mixture is then heated to reflux for 2-3 hours to ensure
complete reaction.

Hydrolysis: After cooling to room temperature, the solvent is removed under reduced
pressure. The residue is then treated with a 10% aqueous solution of sodium hydroxide and
refluxed for 1 hour to hydrolyze the ester.

Decarboxylation: The reaction mixture is cooled in an ice bath and carefully acidified with
dilute sulfuric acid. The acidified mixture is then gently heated to facilitate decarboxylation,
which is visually monitored by the cessation of CO2z evolution.
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 Purification: The product is extracted with diethyl ether, the organic layers are combined,
washed with brine, and dried over anhydrous sodium sulfate. After solvent removal, the
crude 1-(2-Furyl)-2-propanone is purified by vacuum distillation.

Analysis by Gas Chromatography-Mass Spectrometry
(GC-MS)

GC-MS is a highly effective technique for the identification and purity assessment of 1-(2-
Furyl)-2-propanone.[11]

Instrumentation and Conditions:

Gas Chromatograph: Agilent 7890B or equivalent
o Mass Spectrometer: Agilent 5977A or equivalent

e Column: HP-5ms (30 m x 0.25 mm, 0.25 pm film thickness) or similar nonpolar capillary
column

e Carrier Gas: Helium at a constant flow of 1 mL/min
« Injector Temperature: 250 °C

e Oven Program: Initial temperature of 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280
°C, and hold for 5 minutes.

¢ MS lon Source Temperature: 230 °C
e MS Quadrupole Temperature: 150 °C

« lonization Energy: 70 eV

Mass Range: m/z 40-400
Procedure:

o Sample Preparation: Prepare a 1 mg/mL solution of the purified product in high-purity
dichloromethane.
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« Injection: Inject 1 pL of the sample into the GC-MS system.

o Data Analysis: Identify the peak corresponding to 1-(2-Furyl)-2-propanone based on its
retention time and compare the acquired mass spectrum with a reference spectrum from a
database such as NIST.

Visualization of Synthetic and Metabolic Pathways
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Caption: A plausible synthetic route to 1-(2-Furyl)-2-propanone.
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Caption: Hypothesized metabolic context of 2-furylacetone in Saccharomyces cerevisiae.

Biological Context and Relevance

1-(2-Furyl)-2-propanone has been identified as a metabolite in the yeast Saccharomyces
cerevisiae.[2] While the exact metabolic pathway leading to its formation is not yet fully
elucidated, its presence suggests a potential link to the central carbon and amino acid
metabolism of the organism. One plausible hypothesis is its formation as a byproduct of the
Ehrlich pathway, which is responsible for the synthesis of fusel alcohols from amino acids.[12]
[13] Further investigation into the enzymology and regulation of its biosynthesis could provide
valuable insights into yeast metabolism and potentially open avenues for its biotechnological
production. For drug development professionals, the furan scaffold present in 1-(2-Furyl)-2-
propanone is a common motif in a variety of biologically active molecules, warranting further
investigation into the potential pharmacological properties of this specific compound and its
derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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